molecular formula C21H27ClN4O6S2 B2715937 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1396878-77-5

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No.: B2715937
CAS No.: 1396878-77-5
M. Wt: 531.04
InChI Key: STAMNNWOPBARMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H27ClN4O6S2 and its molecular weight is 531.04. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Pharmacological Effects

The chemical compound shares structural similarities with substances involved in the molecular design of potent inhibitors targeting specific biochemical pathways. For example, a closely related compound, K-604, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, displaying significant selectivity over ACAT-2. This discovery underscores the compound's potential utility in treating diseases associated with ACAT-1 overexpression, highlighting its pharmacological significance and therapeutic prospects (Shibuya et al., 2018).

Crystal Structure Insights

Research on related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides valuable insights into the crystal structure, revealing specific orientations and interactions within the molecular framework. These findings contribute to a deeper understanding of the compound's chemical behavior and potential interactions, which could be pivotal for its application in scientific research and drug development (Ismailova et al., 2014).

Antibacterial Potentials

Compounds with similar structures have been synthesized and evaluated for their antibacterial properties, offering a promising avenue for the development of new antimicrobial agents. The assessment of such compounds against various bacterial strains suggests their potential utility in addressing resistant microbial infections, contributing to the field of medicinal chemistry and antimicrobial research (Iqbal et al., 2017).

Novel Synthetic Routes and Chemical Reactions

The exploration of novel synthetic routes for related compounds, involving the construction of unique pyrazole and thiazole derivatives, exemplifies the continuous efforts in organic chemistry to develop more efficient and versatile synthetic methodologies. This research not only expands the chemical repertoire but also opens new pathways for the synthesis of potentially bioactive compounds, enriching the field of chemical synthesis (Khalil et al., 2017).

Antifungal and Insecticidal Applications

The synthesis and evaluation of compounds bearing thiadiazole moieties for their fungicidal activity against agricultural pests, such as Rhizoctonia solani, signify the compound's potential application in agriculture. These findings highlight the role of chemical research in developing new agents for plant protection and pest management, offering sustainable solutions to crop diseases and pests (Chen et al., 2000).

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2S2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(25)11-24-9-7-15(8-10-24)13-26-12-14-3-5-16(20)6-4-14;3-1(4)2(5)6/h3-6,15H,2,7-13H2,1H3,(H,21,22,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAMNNWOPBARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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